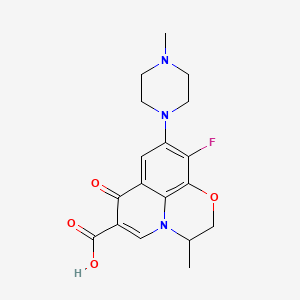

9-Piperazino Ofloxacin

Description

Contextualization within Fluoroquinolone Chemical Biology

9-Piperazino Ofloxacin (B1677185) is a chemical compound closely related to ofloxacin, a second-generation fluoroquinolone antibiotic. academicjournals.orgresearchgate.netscielo.br Fluoroquinolones are a class of synthetic, broad-spectrum antibacterial agents. wikipedia.orgptfarm.pl Their core structure is a bicyclic ring, and key features for their antibacterial activity include a carboxylic acid group at position 3, a keto group at position 4, a fluorine atom at position 6, and a nitrogen heterocyclic moiety, such as piperazine (B1678402), at the C-7 position. nih.govresearchgate.net The fluorine atom at C-6, in particular, enhances the potency and broadens the spectrum of activity compared to non-fluorinated quinolones. rjptonline.org

The mechanism of action for fluoroquinolones like ofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. wikipedia.org These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the disruption of cell division. wikipedia.org In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. nih.gov

9-Piperazino Ofloxacin is structurally a regioisomer of ofloxacin, meaning it has the same molecular formula but a different arrangement of atoms. chemicalbook.com Specifically, in this compound, the piperazine ring is attached at the 9-position of the quinolone core, unlike in ofloxacin where it is at the 7-position. This structural difference significantly influences its biological activity.

The stereochemistry of these molecules is also critical. Ofloxacin is a racemic mixture, containing both (S)- and (R)-enantiomers. wikipedia.org The (S)-enantiomer, known as levofloxacin, is significantly more potent than the (R)-enantiomer. ptfarm.pl Similarly, this compound also has stereoisomers, and the specific configuration can affect its interaction with bacterial enzymes. vulcanchem.com

Historical Delineation and Emergence in Academic Discourse

Ofloxacin itself was first patented in 1980 and approved for medical use in 1985. wikipedia.org The development of ofloxacin was part of a broader effort in quinolone research to improve upon the first-generation antibiotics like nalidixic acid. academicjournals.orgptfarm.pl The addition of a fluorine atom and a piperazine ring were key modifications that led to the more potent second-generation fluoroquinolones. rjptonline.org

This compound emerged in academic and industrial discourse primarily as a process-related impurity and a photodegradation product of ofloxacin. vulcanchem.comoatext.comresearchgate.net During the synthesis of ofloxacin, the introduction of the piperazine moiety can sometimes occur at the 9-position instead of the intended 7-position, leading to the formation of this compound as an impurity. vulcanchem.com Its presence in final drug products is a quality control concern, necessitating stringent monitoring to ensure it remains below regulatory limits. vulcanchem.com

Furthermore, studies on the photodegradation of ofloxacin have identified this compound as one of the metabolites formed when ofloxacin is exposed to light. oatext.comoatext.com This has implications for the stability and storage of ofloxacin-containing formulations. The identification and characterization of such impurities and degradation products are a standard part of pharmaceutical research and development to ensure the safety and efficacy of the final drug product.

Scholarly Significance and Research Impetus

The primary research impetus for studying this compound stems from its role as a significant impurity in ofloxacin preparations. chemicalbook.comvulcanchem.com Regulatory bodies require the characterization and control of impurities in pharmaceutical products. Therefore, a significant amount of research has been dedicated to developing analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this compound in ofloxacin samples. vulcanchem.com

Beyond its role as an impurity, the study of this compound and other ofloxacin derivatives provides valuable insights into the structure-activity relationships (SAR) of fluoroquinolones. nih.gov By comparing the biological activity of this compound with that of ofloxacin and other analogues, researchers can better understand how the position of the piperazine ring and other structural modifications influence antibacterial potency and spectrum. For instance, in vitro studies have shown that this compound has moderate activity against bacteria like Staphylococcus aureus and Escherichia coli, though it is less potent than ofloxacin. vulcanchem.com This reduced activity is likely due to steric hindrance from the piperazine group at the 9-position, which may impair its binding to the target enzymes. vulcanchem.com

Moreover, the investigation of derivatives where the piperazine ring of fluoroquinolones is modified continues to be an active area of research. nih.govnih.govderpharmachemica.com The goal is to develop new agents with improved activity, particularly against resistant bacterial strains, and potentially reduced side effects. rjptonline.org The study of compounds like this compound contributes to this broader understanding of fluoroquinolone chemistry and pharmacology, guiding the design of future antibacterial agents.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | (2R)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

| CAS Number | 178912-61-3 ((R)-enantiomer) |

| Boiling Point | 588.1 ± 50.0 °C (Predicted) |

| Density | 1.48 ± 0.1 g/cm³ (Predicted) |

| pKa | 5.28 ± 0.40 (Predicted) |

| Data sourced from vulcanchem.com |

In Vitro Antibacterial Activity of this compound

| Organism | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates. Data indicates moderate activity, which is 4–8-fold lower than that of ofloxacin. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAKLRRIGREDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)N4CCN(CC4)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197291-75-1 | |

| Record name | 9-Piperazino ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197291751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PIPERAZINO OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L87OH5G1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Formation Pathways of 9 Piperazino Ofloxacin

Elucidation of Biotransformation Pathways from Ofloxacin (B1677185) in Biological Systems

The biotransformation of Ofloxacin has been observed in various biological systems, including plants, fungi, and bacteria. While these transformations often involve modifications to the piperazine (B1678402) ring, the explicit formation of 9-Piperazino Ofloxacin as a direct metabolite is not extensively documented in current scientific literature. However, understanding the general metabolic pathways of Ofloxacin provides a context for its potential transformation.

In plant systems, such as lettuce (Lactuca sativa L), Ofloxacin is metabolized at three main positions: the piperazine ring at C7, the C5 position, and the carboxylic group at C3. sci-hub.se Studies using high-resolution mass spectrometry have identified a total of 11 metabolites in lettuce, with major transformation pathways proposed. sci-hub.senih.gov

In microorganisms, biotransformation also centers on the fluoroquinolone scaffold. The fungus Labrys portucalensis F11 has been shown to degrade Ofloxacin primarily through the cleavage of the piperazine ring and displacement of the fluorine substituent. nih.gov Similarly, studies with the white-rot fungus Coriolopsis gallica and Bacillus sp. strain HD1 indicate that degradation pathways include oxidation, demethylation, and hydroxylation of the piperazine ring. nih.govfrontiersin.org While these processes lead to various intermediate compounds, this compound is not specifically named as a resulting product. The primary metabolic route for Ofloxacin in humans involves glucuronidation and excretion of the parent drug, with limited hepatic metabolism.

Methodologies for Targeted Synthesis of this compound for Research Applications

Given that this compound is primarily a transformation product, its targeted synthesis for research applications, such as for use as a certified reference material or analytical standard, relies on controlled degradation of the parent Ofloxacin molecule. Traditional multi-step organic synthesis routes for this specific compound are not commonly reported.

The most direct methodology for producing this compound is through the controlled photocatalytic degradation of Ofloxacin. The process detailed by Sponza et al. (2019) provides a replicable method for this purpose. oatext.comoatext.com By exposing an aqueous solution of Ofloxacin to sunlight in the presence of a Nano-GO/M catalyst under specific pH and temperature conditions, one can generate this compound. oatext.comoatext.com The resulting mixture can then be analyzed by HPLC to quantify and potentially isolate the target compound. This method allows for the generation of the metabolite for further toxicological studies or for use as a standard in environmental monitoring to detect the degradation of Ofloxacin in water systems.

Advanced Analytical Methodologies for 9 Piperazino Ofloxacin Quantification and Characterization

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and quantification of 9-Piperazino Ofloxacin (B1677185) from its parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prominently used technique, offering high resolution and sensitivity.

The development of sensitive and validated HPLC methods is crucial for the trace analysis of 9-Piperazino Ofloxacin. Several studies have focused on creating robust reversed-phase HPLC (RP-HPLC) methods for the simultaneous determination of Ofloxacin and its degradation products, including this compound. nih.govresearchgate.net

A key aspect of method development is the selection of an appropriate stationary phase, typically a C18 column, which provides effective separation based on the hydrophobicity of the analytes. researchgate.net The mobile phase composition is another critical parameter, often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.netoatext.com The pH of the buffer is carefully controlled to ensure optimal separation and peak shape. For instance, a mobile phase of acetonitrile and a buffer at pH 3.3 has been successfully used. researchgate.net The use of ion-pairing reagents, such as trifluoroacetic acid, can further enhance the retention and resolution of polar compounds like this compound. researchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, precise, accurate, and robust. primescholars.com Validation studies have demonstrated excellent linearity over a specific concentration range with high correlation coefficients (r > 0.999). researchgate.net The sensitivity of these methods is highlighted by low limits of detection (LOD) and quantification (LOQ). For instance, one validated RP-HPLC method reported an LOD of 0.13 µg/mL for this compound. nih.gov The precision of the method is confirmed by low relative standard deviation (RSD) values, typically below 2%. nih.govresearchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column | C18 (4.6 × 250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and buffer (pH 3.3) (16:84, v/v) | researchgate.net |

| Detection | Diode Array UV/Vis at 294 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | oatext.com |

| LOD for POF | 0.13 µg/mL | nih.gov |

| RSD for POF | 0.58% | nih.govresearchgate.net |

Ofloxacin is a racemic mixture, and its enantiomers exhibit different pharmacological activities. oup.com Consequently, the enantiomeric purity of Ofloxacin and its degradation products is a critical quality attribute. Chiral chromatography is the primary technique for assessing the enantiomeric purity of this compound.

Direct and indirect methods are employed for chiral separation. Indirect methods involve derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. nih.gov For instance, the carboxylic group of fluoroquinolones can be derivatized with L-leucinamide. nih.gov

Direct methods, which are more common, utilize a chiral stationary phase (CSP) to achieve separation. americanpharmaceuticalreview.com Polysaccharide-based CSPs are widely used for the enantioseparation of fluoroquinolones. oup.com The choice of mobile phase, often a mixture of an organic solvent and an alcohol, and the use of additives can significantly influence the separation. oup.com The development of reversed-phase chiral chromatography methods is particularly advantageous as they are often compatible with mass spectrometry detection, offering enhanced sensitivity and selectivity. lcms.cz

High-Performance Liquid Chromatography (HPLC) Development and Validation for Trace Analysis

Spectroscopic Identification and Structural Elucidation Approaches

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools in this regard.

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are used to identify the different protons and carbons in the molecule. The chemical shifts in the NMR spectrum are sensitive to the electronic environment of the nuclei, allowing for the assignment of each signal to a specific atom in the structure. nih.govjlu.edu.cn

In the ¹H NMR spectrum of Ofloxacin and its derivatives, characteristic signals are observed for the aromatic protons (around 7-8.5 ppm), the oxazine (B8389632) ring protons (4-5 ppm), the piperazine (B1678402) ring protons (2.5-4 ppm), and the oxazine methyl protons (around 1.5 ppm). derpharmachemica.comresearchgate.net Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to confirm the assignments of proton and carbon signals. nih.govderpharmachemica.com The coupling constant between ¹³C and ¹⁹F can be particularly useful for assigning the aromatic ¹³C signals. jlu.edu.cn

Advanced solid-state NMR techniques can provide further insights into the atomic-level structure and dynamics of related compounds. sathibhu.org

Mass spectrometry is a highly sensitive technique used for the identification and quantification of this compound, as well as for studying its fragmentation pathways and profiling its metabolites. db-thueringen.de When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of fluoroquinolones, typically in the positive ion mode. researchgate.netresearchgate.net The mass spectrum of this compound will show a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this ion and generate a characteristic fragmentation pattern. researchgate.net

The fragmentation of fluoroquinolones often involves the loss of peripheral groups and rearrangements of the heterocyclic rings. researchgate.net Common fragmentation pathways for compounds with a piperazine ring involve the loss of CO₂, H₂O, and cleavage of the piperazine ring itself. researchgate.netnih.gov For instance, the cleavage of the piperazine ring can result in the loss of neutral molecules like C₂H₅N, C₃H₇N, or C₄H₈N. researchgate.netnih.gov Studying these fragmentation patterns is crucial for the structural confirmation of this compound and for identifying its metabolites in biological or environmental samples. researchgate.netfrontiersin.orgnih.gov

LC-MS/MS has been successfully used to identify various degradation products of Ofloxacin, including those formed through oxidation, demethylation, and hydroxylation of the piperazine ring. frontiersin.orgnih.gov

Table 2: Common Mass Spectral Fragments of Fluoroquinolones

| Fragment | Description | Reference |

| [M+H−H₂O]⁺ | Loss of a water molecule | researchgate.netnih.gov |

| [M+H−CO₂]⁺ | Loss of carbon dioxide | researchgate.net |

| [M+H−H₂O−CO]⁺ | Loss of water and carbon monoxide | researchgate.netnih.gov |

| Piperazine Ring Cleavage | Loss of C₂H₅N, C₃H₇N, or C₄H₈N | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Electrochemical Detection Methods and Sensor Development

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantification of this compound. nih.govnih.gov These methods are based on the electrochemical activity of the analyte.

Various electrochemical sensors have been developed for the detection of Ofloxacin and related compounds. mdpi.com These sensors often utilize modified electrodes to enhance sensitivity and selectivity. For example, glassy carbon electrodes (GCEs) modified with nanomaterials like graphene oxide or molybdenum disulfide/reduced graphene oxide (MoS₂/RGO) composites have shown improved electrocatalytic activity towards the oxidation of Ofloxacin. nih.gove3s-conferences.org

Potentiometric sensors, such as ion-selective electrodes (ISEs), have also been developed. ufp.pt An Ofloxacin-selective electrode based on an ion-pair complex incorporated into a PVC membrane has demonstrated a Nernstian response over a wide concentration range with a low detection limit. ufp.pt These sensors can be used for the direct determination of the analyte in various samples without extensive pretreatment.

The development of aptamer-based biosensors represents a newer approach, offering high specificity and sensitivity for Ofloxacin detection. nih.gov While many electrochemical methods have been developed for Ofloxacin, the principles can be adapted for the detection of this compound, especially in samples where it is a known and significant component.

Table 3: Performance of an Ofloxacin Ion-Selective Electrode

| Parameter | Value | Reference |

| Linear Range | 7.0 x 10⁻⁶ – 1.0 x 10⁻² mol L⁻¹ | ufp.pt |

| Slope | 54.9 ± 1.3 mV/decade | ufp.pt |

| Detection Limit | 4.0 x 10⁻⁶ mol L⁻¹ | ufp.pt |

| Working pH Range | 1.1 - 5.6 |

Method Validation Parameters: Selectivity, Linearity, Precision, and Accuracy in Diverse Matrices

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include selectivity, linearity, precision, and accuracy, which collectively ensure the reliability, quality, and consistency of analytical data. fortunejournals.comeuropa.eu For this compound, a significant degradation product of Ofloxacin, robust analytical methods have been developed and validated across various matrices, particularly in pharmaceutical formulations. nih.govresearchgate.net

Selectivity

Selectivity, or specificity, is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. europa.eu In the context of this compound, this means distinguishing it from the parent drug, Ofloxacin, as well as other potential degradation products like decarboxy ofloxacin, des-methyl ofloxacin, and ofloxacin-N-oxide. nih.govresearchgate.net

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has demonstrated excellent selectivity for the simultaneous determination of Ofloxacin and its degradation products. nih.govresearchgate.net This method successfully separates all five compounds in a single analytical run of less than 15 minutes. nih.govresearchgate.net In a specific HPLC analysis related to photodegradation studies, this compound (POF) was resolved with a distinct retention time of 7.99 minutes, clearly separating it from Ofloxacin (10.01 minutes) and another metabolite, des-methyl ofloxacin (9.68 minutes). oatext.com This chromatographic separation is a clear indicator of the method's selectivity.

| Compound | Retention Time (minutes) |

|---|---|

| This compound (POF) | 7.99 |

| Des-methyl Ofloxacin (MOF) | 9.68 |

| Ofloxacin (OFL) | 10.01 |

Linearity

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Establishing the linearity of a method is crucial for the accurate quantification of this compound. Validated HPLC methods have shown excellent linearity for the quantification of Ofloxacin and its impurities. fortunejournals.comresearchgate.net

For instance, a validated stability-indicating RP-HPLC method for Ofloxacin demonstrated a linear response over a concentration range of 10-30 µg/mL with a correlation coefficient (r) of 0.9999. researchgate.net Another study showed linearity for Ofloxacin in the range of 100-350 μg/ml with a correlation coefficient of 0.999. researchgate.net While the specific range for this compound is not detailed in these particular abstracts, the methods were validated for the simultaneous determination of Ofloxacin and its degradation products, including this compound, confirming that the linearity for the impurity was also established and found to be acceptable. nih.govresearchgate.netresearchgate.net

| Analyte | Matrix / Method | Linearity Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| Ofloxacin | Aqueous Humor (UPLC-MS) | 0.1 - 8 µg/mL | r² = 0.998 | nih.gov |

| Ofloxacin | Bulk Drug (RP-HPLC) | 10 - 30 µg/mL | r = 0.9999 | researchgate.net |

| Ofloxacin | Bulk Drug (RP-HPLC) | 100 - 350 µg/mL | r = 0.999 | researchgate.net |

| Ofloxacin | Pharmaceutical Formulation (HPLC) | 5 - 30 µg/mL | r² = 0.9998 | ijprajournal.com |

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high precision. researchgate.net

A sensitive and accurate RP-HPLC method developed for the simultaneous determination of Ofloxacin and its degradation products reported specific precision data for this compound. nih.govresearchgate.net The RSD value for the quantification of this compound was found to be 0.58%, indicating a very high degree of precision for the method. nih.govresearchgate.net This level of precision is essential for reliably quantifying trace levels of this impurity in various samples, including pharmaceutical products. nih.govresearchgate.net

| Compound | Validation Parameter | Result |

|---|---|---|

| This compound (POF) | Precision (RSD) | 0.58% |

| Ofloxacin (OF) | Precision (RSD) | 0.10% |

| Decarboxy Ofloxacin (DOF) | Precision (RSD) | 0.77% |

| Des-methyl Ofloxacin (MOF) | Precision (RSD) | 0.51% |

| Ofloxacin-N-oxide (NOF) | Precision (RSD) | 0.70% |

Accuracy

Accuracy represents the closeness of the test results obtained by an analytical method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and then measured. The result is typically expressed as a percentage of recovery.

The validation of the RP-HPLC method for Ofloxacin and its degradation products confirmed its accuracy. nih.govresearchgate.netresearchgate.net For the parent compound, Ofloxacin, mean recovery was found to be 100.03%, indicating excellent accuracy. researchgate.net In another study, accuracy for Ofloxacin was determined by the standard addition method, with percent recoveries between 98.5% and 101%. fortunejournals.com While the specific recovery percentage for this compound is not stated, the validation of the method for simultaneous analysis confirms that its accuracy was also assessed and met the required criteria for reliable quantification in matrices such as pharmaceutical formulations. nih.govresearchgate.net The successful application of these methods for quantifying impurities demonstrates their suitability for quality control purposes. ijprajournal.com

Biological and Mechanistic Research Investigations of 9 Piperazino Ofloxacin

Assessment of Residual Antimicrobial Activity or Inhibitory Potency (if present)

As a metabolite of Ofloxacin (B1677185), 9-Piperazino Ofloxacin's capacity to retain antimicrobial properties has been a subject of investigation. Studies on the biotransformation of fluoroquinolones show that modifications on the piperazinyl moiety can lead to products with significant residual antimicrobial activity. sci-hub.se Research has indicated that this compound demonstrates antibacterial efficacy, particularly against Gram-positive bacteria, in in-vitro tests. biosynth.com

However, the impact of this transformation on potency is complex. The piperazine (B1678402) ring and the carboxylic group are crucial for the antimicrobial activity of fluoroquinolones. rsc.orgiwaponline.com Degradation processes that alter these active sites can lead to a reduction in antimicrobial efficacy. rsc.orgiwaponline.com Studies involving the photocatalytic degradation of Ofloxacin have shown that while the parent compound is broken down, the resulting by-products, including this compound, may exhibit reduced antimicrobial activity against bacteria like E. coli. rsc.orgresearchgate.net These findings suggest that while this compound is not inert, its inhibitory potency may be diminished compared to the parent drug, Ofloxacin.

In Vitro and In Silico Studies on Interaction with Bacterial DNA Topoisomerases (e.g., DNA Gyrase, Topoisomerase IV)

The primary mechanism of action for fluoroquinolones, including Ofloxacin and its derivatives, is the inhibition of bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgnih.govnih.gov These enzymes are essential for bacterial survival as they manage the topology of DNA during replication, transcription, and repair. nih.gov this compound has been identified as a potent and selective inhibitor of both DNA gyrase and topoisomerase IV. biosynth.comncats.io

The specific primary target often depends on the bacterial type. In most Gram-negative bacteria, DNA gyrase is the preferential target, while in most Gram-positive bacteria, topoisomerase IV is the primary target. mdpi.comnih.gov

Fluoroquinolones exert their inhibitory effect by forming a stable ternary complex with the topoisomerase enzyme and the bacterial DNA. wpu.edu.sydrugbank.com This complex traps the enzyme in the middle of its catalytic cycle, specifically after it has cleaved the DNA strands but before it can reseal them. wpu.edu.sy This action effectively blocks the enzyme's function. drugbank.com

The binding stabilizes the cleaved DNA, preventing the DNA breakage-reunion cycle from completing. wpu.edu.sy Research on Ofloxacin has demonstrated a direct parallel between its level of antibacterial activity and its potency in inhibiting purified DNA gyrase, indicating that the strength of this inhibition is a key determinant of the drug's efficacy. nih.gov The interaction involves the drug intercalating into the DNA at the site of the enzyme-mediated cleavage.

By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts critical cellular processes. DNA gyrase is responsible for introducing negative supercoils into DNA, which relaxes positive supercoils that accumulate ahead of the replication fork, a step necessary for DNA replication to proceed. wikipedia.orgnih.gov Topoisomerase IV is crucial for separating the interlinked daughter chromosomes after a round of DNA replication is complete. wikipedia.orgnih.gov

The inhibition of these enzymes halts DNA replication and transcription. drugbank.com The stabilization of the enzyme-DNA cleavage complex leads to the accumulation of double-strand breaks in the bacterial chromosome. nih.gov This chromosomal fragmentation ultimately triggers a cascade of events leading to rapid bacterial cell death. wikipedia.orgnih.gov

Enzymatic Inhibition Kinetics and Binding Studies

Modulation of Parent Drug (Ofloxacin) Efficacy and Resistance Induction

The chemical structure of a fluoroquinolone is intrinsically linked to its efficacy. The piperazine ring at the C-7 position of the quinolone core, which is modified to create this compound, is known to be a critical determinant of antibacterial spectrum and potency. rsc.orgbrieflands.com This substituent generally enhances activity against Gram-negative bacteria. rsc.org Therefore, structural changes to this ring, as seen in metabolites like this compound, can modulate the efficacy of the parent drug. sci-hub.seiwaponline.com

Bacterial resistance to fluoroquinolones most commonly arises from specific chromosomal mutations in the genes that encode the subunits of DNA gyrase (gyrA) and topoisomerase IV (parC). nih.govnih.govnih.gov These mutations alter the drug-binding site on the enzymes, reducing the affinity of the fluoroquinolone and rendering it less effective. nih.gov The emergence of such mutations can limit the therapeutic utility of Ofloxacin and, by extension, its active metabolites.

Cellular Responses and Cytotoxicity Studies in Relevant Models

While highly selective for bacterial enzymes, fluoroquinolones are not entirely without effect on eukaryotic cells, in part because they can interact with mammalian topoisomerase II. mdpi.com This interaction is considered a potential mechanism for their observed cytotoxicity in various cell models. mdpi.com Direct cytotoxic data for this compound is limited, with some sources noting general toxicity in animal studies. biosynth.com However, studies on the parent compound Ofloxacin and its derivatives provide relevant insights.

Ofloxacin has been evaluated for its cytotoxic effects against several human cancer cell lines. Research has shown that Ofloxacin and its metal complexes can inhibit the proliferation of these cells to varying degrees. For instance, studies have reported the IC₅₀ (the concentration required to inhibit 50% of cell viability) of Ofloxacin and its complexes in different cancer cell lines.

| Compound | Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Ofloxacin | SKNMC | Neuroblastoma | > 33 | nih.gov |

| Ofloxacin-Zinc Complex | SKNMC | Neuroblastoma | > 33 | nih.gov |

| Ofloxacin | Caco-2 | Colon Carcinoma | > 33 | nih.gov |

| Ofloxacin-Zinc Complex | Caco-2 | Colon Carcinoma | 33 | nih.gov |

| Ofloxacin | MCF-7 | Breast Adenocarcinoma | > 100 | nih.gov |

| Ofloxacin-Zinc Complex | MCF-7 | Breast Adenocarcinoma | 100 | nih.gov |

| βCD/Ofloxacin Complex | A549 | Lung Adenocarcinoma | ~250 | scielo.br |

| HPβCD/Ofloxacin Complex | A549 | Lung Adenocarcinoma | ~125 | scielo.br |

This table is interactive. You can sort the columns by clicking on the headers.

Stereochemical Impact on Biological Interactions, Focusing on (S)-9-Piperazino Ofloxacin

Ofloxacin is a chiral molecule and is commercially available as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-ofloxacin and (R)-ofloxacin. nih.govrsc.org It is well-established in pharmacology that stereochemistry can have a profound impact on biological activity.

In the case of Ofloxacin, the (S)-enantiomer, which is also marketed as a separate drug named Levofloxacin, is considered the eutomer—the enantiomer with the desired therapeutic activity. nih.govptfarm.plmdpi.com The (S)-enantiomer is significantly more potent than the (R)-enantiomer, with some reports suggesting a tenfold difference in activity. ptfarm.pl Its primary target in Gram-positive bacteria is topoisomerase IV. mdpi.com

Consequently, the biological and mechanistic investigations of this compound are most relevant when considering the (S)-stereoisomer. This compound, (S)-9-Piperazino Ofloxacin, is also referred to as 9-Piperazino levofloxacin. nih.gov Given that the parent (S)-enantiomer is the source of the antimicrobial action, it is (S)-9-Piperazino Ofloxacin that is expected to retain the most significant inhibitory activity against bacterial topoisomerases.

Role of 9 Piperazino Ofloxacin in Pharmaceutical Quality Control Research

Establishment and Utilization as a Reference Standard for Ofloxacin (B1677185) Drug Substance and Product

The synthesis and availability of 9-Piperazino Ofloxacin as a high-purity reference standard is fundamental to the accurate quality assessment of Ofloxacin. biosynth.comusp.org As a regioisomer of Ofloxacin, it serves as a critical tool for analytical chemists. chemicalbook.com Reference standards of known purity are essential for the validation of analytical methods used to quantify impurities in both the active pharmaceutical ingredient (API) and the finished drug product.

The United States Pharmacopeia (USP) provides a reference standard for Ofloxacin Related Compound A, which is chemically identified as (RS)-9-fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, a compound distinct from this compound. usp.org However, commercial suppliers offer this compound as a reference material for research and quality control purposes. biosynth.comvwr.com The availability of this characterized impurity allows laboratories to accurately identify and quantify its presence in Ofloxacin samples.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound chemicalbook.com |

| Synonyms | Ofloxacin EP Impurity D, Ofloxacin 10-Fluoro Isomer chemicalbook.compharmaffiliates.comveeprho.com |

| CAS Number | 197291-75-1 chemicalbook.combiosynth.com |

| Molecular Formula | C18H20FN3O4 biosynth.com |

| Molecular Weight | 361.37 g/mol chemicalbook.com |

Impurity Profiling and Threshold Determinations in Pharmaceutical Formulations

Impurity profiling is a cornerstone of modern pharmaceutical analysis, aimed at the detection, identification, and quantification of impurities in drug substances and products. researchgate.net this compound is a significant impurity that must be monitored and controlled within acceptable limits to ensure the safety and efficacy of Ofloxacin medications. veeprho.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products. researchgate.net

The presence of this compound can arise from the synthesis process or as a degradation product. chemicalbook.com Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and quantify this compound from the parent drug and other potential impurities. researchgate.netresearchgate.netnih.gov The limits for such impurities are determined based on toxicological data and regulatory thresholds. For instance, the ICH Q3A and Q3B guidelines provide a framework for qualifying impurities at certain levels.

Forced Degradation Studies and Stability-Indicating Analytical Method Development

Forced degradation studies are a critical component of drug development and are mandated by regulatory authorities. science.govsphinxsai.com These studies involve subjecting the drug substance and product to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate degradation. researchgate.netresearchgate.net The primary goal is to identify the likely degradation products that could form under normal storage conditions and to develop stability-indicating analytical methods. sphinxsai.com

This compound has been identified as a degradation product in such studies. researchgate.netresearchgate.netnih.gov The development of a stability-indicating HPLC method is crucial to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products, including this compound. researchgate.netsphinxsai.com Research has shown the development of reversed-phase HPLC methods capable of separating Ofloxacin from its degradation products like this compound, decarboxy ofloxacin, des-methyl ofloxacin, and ofloxacin-N-oxide within a reasonable analysis time. researchgate.netresearchgate.netnih.gov These methods are then validated for parameters such as specificity, linearity, precision, accuracy, and robustness as per ICH guidelines. researchgate.net

Table 2: Example of a Stability-Indicating HPLC Method for Ofloxacin and its Impurities

| Parameter | Condition |

| Column | C18 (e.g., 4.6 × 250 mm, 5 µm) researchgate.net |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and buffer (e.g., ammonium (B1175870) acetate (B1210297) with trifluoroacetic acid) researchgate.net |

| Detection | UV at 294 nm researchgate.netsphinxsai.com |

| Separated Compounds | Ofloxacin, this compound, Decarboxy Ofloxacin, Des-methyl Ofloxacin, Ofloxacin-N-oxide researchgate.netresearchgate.netnih.gov |

Environmental and Ecological Research Perspectives on 9 Piperazino Ofloxacin

Environmental Occurrence and Distribution as a Pharmaceutical Degradation Product

9-Piperazino Ofloxacin (B1677185) (POF) is primarily introduced into the environment as a metabolite and degradation product of the widely used antibiotic, ofloxacin. oatext.comucp.pt Ofloxacin is often incompletely metabolized in humans and animals, leading to the excretion of the parent compound and its metabolites into wastewater systems. nih.gov Conventional wastewater treatment plants (WWTPs) are frequently not equipped to fully eliminate these complex molecules, resulting in their release into aquatic environments. ucp.pt

The formation of POF from ofloxacin can occur through various processes, including photodegradation by sunlight in surface waters. oatext.com Studies have identified POF as one of the primary photooxidation metabolites of ofloxacin. oatext.com Its presence has been noted in different environmental compartments, including wastewater effluents and surface waters. ucp.pt The concentration of such pharmaceutical residues in wastewater is typically higher compared to surface and groundwaters. nih.gov The main pathway for the environmental entry of these compounds is through domestic and hospital sewage. ucp.pt

The detection of 9-Piperazino Ofloxacin is significant as transformation products of pharmaceuticals can sometimes exhibit equal or even greater biological activity and toxicity than the original compound. ucp.pt The persistence of fluoroquinolones and their degradation products in the environment is a key concern due to their potential for long-term ecological impact. ucp.ptscielo.br

Fate and Transport Mechanisms in Aquatic and Soil Environments

The movement and persistence of this compound in the environment are governed by a combination of physical, chemical, and biological processes. epa.gov Key factors influencing its fate and transport include its solubility in water, its tendency to adsorb to soil and sediment particles, and its susceptibility to further degradation. epa.govdiva-portal.org

In Aquatic Environments:

The transport of this compound in aquatic systems is largely dictated by water flow and its partitioning between the water column and sediment. The dissipation of pharmaceuticals in aquatic environments is primarily controlled by processes such as aerobic and anaerobic biodegradation, abiotic transformation (e.g., photolysis), and sorption to sediment. diva-portal.org The chemical structure of fluoroquinolones, including the piperazine (B1678402) ring present in POF, makes them prone to adsorption onto sediment, which can act as a long-term sink and a potential source for future release. scielo.br The rate of degradation can be influenced by factors like pH and the presence of other substances such as humic acids. scielo.br

In Soil Environments:

Should contaminated water be used for irrigation, or if biosolids from WWTPs are applied to land, this compound can enter terrestrial ecosystems. In soil, its fate is influenced by factors like soil type, organic matter content, pH, and microbial activity. europa.eu Adsorption to soil particles is a significant process that can limit its mobility and bioavailability. scielo.br However, strong binding to soil can also lead to its persistence. scielo.br The potential for leaching into groundwater is a concern and depends on the compound's sorption characteristics and the hydrogeological conditions of the area. epa.gov

Ecotoxicological Impact Assessments on Non-Target Organisms

The presence of antibiotics and their degradation products in the environment raises concerns about their potential effects on organisms not targeted by their original therapeutic purpose. acs.org While specific ecotoxicological data for this compound is limited, the broader class of fluoroquinolones is known to have environmental impacts. nih.gov

Degradation products of fluoroquinolones can sometimes be more toxic than the parent compound. scielo.brmdpi.com For instance, intermediates formed during the degradation of enrofloxacin, a related fluoroquinolone, initially showed increased toxicity to the luminescent bacterium Vibrio fischeri. scielo.br Fluoroquinolones exert their antimicrobial action by inhibiting bacterial enzymes essential for DNA replication. nih.gov These enzymes are also present in some non-target organisms like green algae and higher plants, indicating a potential for broader ecological effects. nih.gov

Remediation Technologies and Advanced Oxidation Processes for Environmental Abatement

The removal of persistent pharmaceutical compounds like this compound from water and wastewater is a significant environmental challenge that has spurred research into various remediation technologies. researchgate.nettandfonline.com Conventional treatment methods are often insufficient, leading to the exploration of more advanced techniques. tandfonline.com

Advanced Oxidation Processes (AOPs):

AOPs are a prominent group of technologies for degrading recalcitrant organic pollutants. tandfonline.commdpi.com These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. oatext.comnih.gov AOPs can effectively break down complex molecules like fluoroquinolones into less harmful substances, and in some cases, can lead to complete mineralization (conversion to CO2, water, and inorganic ions). tandfonline.comnih.gov

Several AOPs have been investigated for the degradation of ofloxacin and, by extension, its degradation products:

Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO2), which, when illuminated with UV or visible light, generates the reactive oxygen species that drive oxidation. researchgate.netnih.gov Photocatalysis has been shown to be effective in degrading ofloxacin. researchgate.net

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron salts (Fe2+) to produce hydroxyl radicals. tandfonline.commdpi.com The addition of light (photo-Fenton) can enhance the process. tandfonline.com

Ozonation: The use of ozone (O3), alone or in combination with UV light or H2O2, is another effective AOP for degrading pharmaceuticals. tandfonline.com

H2O2/UV: This system is considered a viable AOP where UV radiation cleaves hydrogen peroxide to form hydroxyl radicals. mdpi.com

The efficiency of these processes depends on various factors, including pH, temperature, and the concentration of the pollutant. oatext.com For example, the photooxidation of ofloxacin under sunlight was found to be most effective at a pH of 6.5. oatext.com

Other Remediation Technologies:

Besides AOPs, other technologies are also being explored:

Adsorption: Using materials like activated carbon can physically remove pharmaceuticals from water. encyclopedia.pub

Bioremediation: This approach uses microorganisms to break down contaminants. fao.orgepa.gov Strains of bacteria capable of degrading ofloxacin have been isolated, and their degradation pathways often involve modifications to the piperazine ring. nih.gov

Membrane Filtration: Techniques like nanofiltration and reverse osmosis can physically separate pharmaceuticals from water. tandfonline.com

Hybrid systems that combine different technologies, such as adsorption followed by an AOP, are also being developed to enhance removal efficiency. researchgate.net

Interactive Data Table: Remediation Technologies for Fluoroquinolones

Click to view data

| Technology | Description | Target Compounds | Key Findings | Reference |

|---|---|---|---|---|

| Photocatalysis | Uses a photocatalyst (e.g., TiO2) and light to generate reactive oxygen species. | Ofloxacin | Can achieve high degradation efficiency. | researchgate.net |

| Fenton Process | Utilizes hydrogen peroxide and iron salts to create hydroxyl radicals. | Fluoroquinolones | A promising AOP for pharmaceutical degradation. | tandfonline.com |

| Ozonation | Employs ozone to oxidize pollutants. | Fluoroquinolones | Effective, especially at higher pH values. | tandfonline.com |

| Bioremediation | Leverages microorganisms to metabolize contaminants. | Ofloxacin | Specific bacterial strains can degrade ofloxacin. | nih.gov |

| Adsorption | Binds pollutants to the surface of an adsorbent material. | Fluoroquinolones | Activated carbon is a common and effective adsorbent. | encyclopedia.pub |

Future Directions and Emerging Research Avenues for 9 Piperazino Ofloxacin

Exploration of Structure-Activity Relationships for Novel Derivatives

The core structure of fluoroquinolones offers a versatile scaffold for chemical modification, and the piperazine (B1678402) ring at the C-7 position is a key determinant of antibacterial potency and spectrum. rjptonline.orgmdpi.com Research on various fluoroquinolones has consistently shown that substitutions on this piperazine ring can significantly influence their activity. researchgate.netnih.gov For instance, the addition of a methyl group to the piperazine ring can enhance activity against Gram-positive bacteria. ajgreenchem.com

Future research on 9-Piperazino Ofloxacin (B1677185) should systematically explore the synthesis of new derivatives by modifying its piperazine moiety and other positions on the quinolone core. The introduction of bulky or functionalized groups to the N-4 position of the piperazine ring is a promising strategy. nih.govnih.gov Studies on related compounds have shown that such modifications can alter bioavailability, potency, and even shift the therapeutic target from bacterial enzymes to mammalian topoisomerases, opening avenues for developing anticancer agents. researchgate.netnih.gov

The exploration of benzenesulfonyl and benzenecarboxamide moieties attached to the piperazinyl ring has led to analogs with improved in vitro activity against Gram-positive strains. conicet.gov.ar A systematic investigation of similar modifications to 9-Piperazino Ofloxacin could yield derivatives with enhanced or novel biological activities. The goal of these structure-activity relationship (SAR) studies would be to create a library of compounds with tailored properties, potentially leading to more potent or selective therapeutic agents. researchgate.net

Table 1: Influence of Piperazine Ring Modifications on Fluoroquinolone Activity

| Modification at C-7 Piperazine Ring | Effect on Activity | Reference Compound Example |

|---|---|---|

| Unsubstituted Piperazine | Enhanced Gram-negative activity | Norfloxacin |

| Alkylation (e.g., Methyl group) | Improved Gram-positive potency | Ofloxacin, Pefloxacin |

| Bulky Substituents (e.g., Aryl-oxoethyl) | Potential for enhanced Gram-positive activity | Experimental Levofloxacin derivatives |

Integration of Omics Technologies for Comprehensive Biological Impact Analysis

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput methods, including proteomics, metabolomics, and genomics, allow for a global analysis of cellular responses to a substance. mdpi.com

Proteomics , the large-scale study of proteins, can reveal how this compound affects the protein expression profile of bacteria. Studies on Ofloxacin have used proteomics to identify changes in proteins involved in key cellular processes like energy metabolism, DNA replication and repair, and membrane transport in organisms like E. coli and Mycobacterium tuberculosis. nih.govnih.gov Applying similar proteomic approaches to this compound would elucidate its specific mechanism of action and potential resistance mechanisms. nih.govencyclopedia.pub For example, a comparative proteomic analysis of bacteria treated with this compound versus Ofloxacin could pinpoint unique protein targets or pathways affected by the 9-piperazino substitution.

Metabolomics , the study of small molecule metabolites, can provide a snapshot of the metabolic state of an organism upon exposure to this compound. This can reveal disruptions in metabolic pathways and help identify biomarkers of exposure or effect. nih.govfrontiersin.org Integrated meta-omics approaches have already been used to study the response of bacterial communities to fluoroquinolones in environmental contexts, revealing shifts in core metabolism and energy allocation. researchgate.netnih.gov

Genomics and transcriptomics can identify genetic mutations and changes in gene expression that confer resistance or are induced by the compound. Whole-genome sequencing can pinpoint mutations in target genes like DNA gyrase, while RNA sequencing can reveal the broader transcriptional response to the antibiotic. oup.com These omics technologies, used in concert, will provide a systems-level understanding of the biological impact of this compound, moving beyond single-target interactions.

Table 2: Application of Omics Technologies in Fluoroquinolone Research

| Omics Technology | Application | Key Findings from Ofloxacin/Fluoroquinolone Studies |

|---|---|---|

| Proteomics | Identify protein expression changes, mechanisms of action and resistance. | Ofloxacin alters proteins in ribosomal processes, energy pathways, and biofilm formation in E. coli. nih.gov Overexpression of certain proteins in M. tuberculosis in response to Ofloxacin. nih.gov |

| Metabolomics | Analyze changes in metabolic pathways and identify biomarkers. | Used to understand the degradation and ecotoxicity of fluoroquinolones. nih.govacs.org |

| Genomics | Identify genetic mutations conferring resistance. | Whole-genome sequencing identifies mutations in the atpE gene conferring resistance to diarylquinolines. oup.com |

| Transcriptomics | Quantify changes in gene expression in response to the compound. | Used to study bacterial response to antibiotics and identify resistance mechanisms. mdpi.com |

Development of Predictive Models for Formation and Degradation Pathways

As a derivative and potential degradation product of Ofloxacin, this compound can enter the environment. scielo.brscielo.br Understanding its formation, persistence, and degradation is crucial for environmental risk assessment. The development of predictive computational models offers a powerful tool to achieve this.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the environmental fate and toxicity of this compound and its potential degradation products. bohrium.commdpi.com 3D-QSAR models have been constructed to predict the biodegradability of various fluoroquinolones and to design derivatives with improved degradation profiles. nih.govresearchgate.net Similar models could be tailored for this compound to predict its susceptibility to various degradation processes, such as photodegradation, which is a major elimination pathway for fluoroquinolones. mdpi.com

Computational methods like Density Functional Theory (DFT) can be used to calculate bond dissociation energies and elucidate degradation mechanisms. nih.gov Studies have used DFT to model degradation pathways for fluoroquinolones in advanced oxidation processes, identifying the most likely points of molecular cleavage, such as the piperazine ring. nih.govnih.gov These computational approaches can predict the formation of various transformation products and even estimate their toxicity, providing a theoretical framework to guide experimental studies and risk assessment. mdpi.commdpi.com Machine learning algorithms are also being employed to create robust mixture-toxicity QSAR models, which can predict the combined toxic effects of parent compounds and their degradation products in the environment. nih.govrsc.orgresearchgate.net

Table 3: Computational Models in Fluoroquinolone Degradation Research

| Modeling Technique | Application | Example from Fluoroquinolone Research |

|---|---|---|

| 3D-QSAR | Predict biodegradability and toxicity of compounds and their derivatives. | Models constructed for fluoroquinolones to represent degradation capabilities like piperazine ring cleavage and defluorination. nih.govnih.gov |

| DFT | Calculate bond dissociation energies to predict degradation pathways. | Used to delineate primary degradation pathways for 16 different fluoroquinolones in advanced oxidation processes. nih.gov |

| Machine Learning | Develop predictive models for toxicity of chemical mixtures. | Used to create a QSAR model for predicting the toxicity of binary fluoroquinolone mixtures. nih.govrsc.org |

Interdisciplinary Research at the Interface of Pharmaceutical Sciences, Environmental Chemistry, and Public Health

The presence of pharmaceuticals like fluoroquinolones in the environment is a complex issue that demands an interdisciplinary approach. scielo.brscielo.br The study of this compound is situated at the crossroads of pharmaceutical sciences, environmental chemistry, and public health.

From a pharmaceutical sciences perspective, the focus is on the synthesis of novel derivatives with improved therapeutic indices and understanding their mechanisms of action. rjptonline.orgnih.gov This includes not only antibacterial activity but also exploring other potential therapeutic applications. nih.gov

Environmental chemistry investigates the fate and transport of this compound in aquatic and terrestrial systems. scielo.brresearchgate.net This involves studying its degradation kinetics under various environmental conditions (e.g., photolysis, biodegradation), identifying its transformation products, and developing analytical methods for its detection in environmental matrices like water and soil. mdpi.comfrontiersin.orgmdpi.com The continuous introduction of fluoroquinolones into the environment can make them "pseudo-persistent" compounds. scielo.br

The public health dimension addresses the potential risks associated with environmental exposure to this compound and other fluoroquinolones. nih.govnih.gov A primary concern is the development and spread of antibiotic resistance, as even low environmental concentrations of antibiotics can select for resistant bacteria. scielo.brnih.gov Furthermore, the potential ecotoxicological effects on non-target organisms in freshwater ecosystems are a significant concern that requires thorough risk assessment. nih.govmdpi.com

Effective management of the challenges posed by this compound requires collaboration between these fields. Pharmaceutical scientists must consider the environmental impact when designing new drugs, environmental chemists must provide robust data on environmental occurrence and fate, and public health officials must use this information to assess risks and formulate policy. mdpi.com This integrated approach is essential for balancing the therapeutic benefits of pharmaceuticals with the need to protect environmental and public health.

Q & A

Basic Research Questions

Q. How can researchers distinguish 9-piperazino ofloxacin (POF) from ofloxacin (OFL) and other metabolites using analytical techniques?

- Methodological Answer : Utilize reversed-phase HPLC with UV detection for separation. POF, OFL, and des-methyl ofloxacin (MOF) exhibit distinct retention times (POF: 7.99 min; OFL: 10.01 min; MOF: 9.68 min) under optimized conditions . Confirm identities via FT-IR spectroscopy to compare functional groups (e.g., piperazinyl vs. methyl groups) and cross-reference with calibration curves generated using certified reference standards (e.g., CAS 82419-52-1 for POF) .

Q. What are the primary degradation pathways of ofloxacin that produce POF as a metabolite?

- Methodological Answer : POF is a photodegradation byproduct formed via cleavage of the methyl-piperazinyl group in OFL under UV/visible light in aqueous media. Use photocatalysts like Nano-GO/M (2 g/L) at pH 6.5 and 35°C to simulate degradation. Monitor reaction kinetics via LC-MS/MS, noting that POF concentrations peak at intermediate stages before further mineralization .

Q. How can researchers validate the purity of synthetic POF for in vitro studies?

- Methodological Answer : Employ a combination of:

- Chromatographic purity : ≥98% by HPLC (area normalization method) with a C18 column and mobile phase of 0.1% formic acid/acetonitrile .

- Spectroscopic confirmation : Match FT-IR peaks (e.g., 1700 cm⁻¹ for carboxylic acid, 1620 cm⁻¹ for ketone) and ¹H-NMR shifts (e.g., δ 3.5–3.7 ppm for piperazinyl protons) to reference data .

Advanced Research Questions

Q. How should experimental conditions be optimized to study POF formation during antibiotic photodegradation?

- Methodological Answer :

- Design : Use a factorial design to test variables: pH (4–10), catalyst concentration (1–3 g/L Nano-GO/M), and light intensity (250–500 nm).

- Contradictions : At pH <6, Nano-GO/M destabilizes, reducing POF yield; at pH >7, OFL ionization limits adsorption. Optimal conditions: pH 6.5, 2 g/L catalyst, 350 min irradiation .

- Validation : Compare kinetic models (zero-order vs. pseudo-first-order) using PCP Disso v2 software to determine best fit (R² >0.98) .

Q. What strategies resolve discrepancies in POF quantification across different analytical platforms?

- Methodological Answer :

- Calibration harmonization : Use certified reference materials (e.g., Ofloxacin EP Impurity E, CAS 82419-52-1) to standardize LC-MS/MS and HPLC-UV systems .

- Matrix effects : Spike recovery experiments in complex matrices (e.g., wastewater) with isotopically labeled internal standards (e.g., ¹³C-POF) to correct for signal suppression/enhancement .

Q. How do reactive oxygen species (ROS) influence POF stability in environmental samples?

- Methodological Answer :

- Mechanistic studies : Use scavengers (e.g., isopropanol for hydroxyl radicals, NaN₃ for singlet oxygen) during photodegradation. POF degradation decreases by 40–60% with scavengers, indicating ROS-driven pathways .

- Advanced detection : Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to identify dominant ROS species (e.g., ·OH vs. O₂·⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.